Home > Products > Building Blocks P12014 > N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine
N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine - 1447607-39-7

N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine

Catalog Number: EVT-1779116
CAS Number: 1447607-39-7
Molecular Formula: C12H10ClN5O
Molecular Weight: 275.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: Pazopanib (systematic name: 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzolsulfonamide) is an antitumor agent. []
  • Relevance: Pazopanib and N-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine share a core structure consisting of an indazole ring linked to a pyrimidine ring via an amine group. N-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine can be considered a simplified analog of pazopanib. [] https://www.semanticscholar.org/paper/ce20e690761c7cf1a659c9b3d14f53e208e74ec6

N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine

  • Compound Description: This compound is a derivative of the antitumor agent pazopanib. []
  • Relevance: This compound is highly similar in structure to N-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine, with the main difference being the presence of a methyl group on the pyrimidine ring at the 5 position instead of a methoxy group. Both compounds belong to the class of pyrimidine-substituted indazole amines. [] https://www.semanticscholar.org/paper/ce20e690761c7cf1a659c9b3d14f53e208e74ec6

4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide

  • Compound Description: The crystal structure of this compound reveals a pyrimidine ring linked to a benzenesulfonamide group via an amine. []
  • Relevance: This compound shares the same 6-chloro-5-methoxypyrimidin-4-amine moiety with N-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine, highlighting the potential relevance of this specific pyrimidine substitution pattern. [] https://www.semanticscholar.org/paper/6e6483c9a3be6a5eb95a30772d7f19c3d5e215c3
Overview

N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine is a chemical compound notable for its potential applications in medicinal chemistry, particularly as an anticancer agent. This compound features a pyrimidinyl core linked to an indazole moiety, which are both significant in the development of various pharmaceutical agents. The structural complexity and unique properties of this compound make it a subject of interest for researchers exploring new therapeutic options.

Source

The compound is cataloged under the CAS number 1447607-39-7 and can be found in chemical databases such as PubChem and the EPA's DSSTox database. Its molecular formula is C12H10ClN5O, with a molecular weight of 275.69 g/mol .

Classification

This compound belongs to the class of indazole derivatives, which are recognized for their diverse biological activities, including anticancer properties. The presence of both chlorinated and methoxylated pyrimidine components enhances its pharmacological profile, making it a candidate for further investigation in drug development.

Synthesis Analysis

The synthesis of N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine primarily involves the Buchwald–Hartwig reaction, a well-established carbon-nitrogen cross-coupling method. This reaction is crucial for forming arylamines, which are foundational structures in many pharmaceuticals.

Methods and Technical Details

  1. Buchwald–Hartwig Reaction: In this process, an aryl halide (the pyrimidine derivative) reacts with an amine (the indazole derivative) in the presence of a palladium catalyst. This reaction typically requires specific conditions such as elevated temperatures and an inert atmosphere to prevent oxidation.
  2. Nucleophilic Substitution: The synthesis may also involve nucleophilic substitution reactions where the amino group from the indazole attacks the electrophilic carbon in the pyrimidine ring, replacing the chlorine atom at position 2 .
  3. Reflux Conditions: Reactions are often conducted under reflux conditions using solvents like ethanol or butanol, sometimes with acid additives to facilitate the reaction.
Molecular Structure Analysis

The molecular structure of N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine can be represented by various structural formulas:

  • Canonical SMILES: COC1=CN=C(N=C1NC2=CC3=C(C=C2)C=NN3)Cl
  • InChI: InChI=1S/C12H10ClN5O/c1-19-10-6-14-12(13)17-11(10)16-8-3-2-7-5-15-18-9(7)4-8/h2-6H,1H3,(H,15,18)(H,14,16,17)

These representations highlight the compound's functional groups and connectivity between atoms, which are essential for understanding its reactivity and biological activity.

Chemical Reactions Analysis

The primary chemical reaction involving N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine is facilitated by the Buchwald–Hartwig coupling. This reaction allows for the formation of various derivatives by modifying either the indazole or pyrimidine parts of the molecule.

Technical Details

  1. Reactivity: The chlorinated position on the pyrimidine makes it susceptible to nucleophilic attack from amines or other nucleophiles.
  2. Derivatization: Further reactions can include substitutions at other positions on the indazole or modifications to enhance solubility or bioactivity.
Mechanism of Action

N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine exhibits potential anticancer activity through several mechanisms:

  1. Cell Cycle Arrest: Research indicates that compounds with similar structures can induce cell cycle arrest in cancer cells, preventing proliferation.
  2. Apoptosis Induction: The compound may stimulate apoptosis in cancerous cells through pathways that involve caspase activation or mitochondrial disruption .
  3. Selective Targeting: The unique structure allows for selective targeting of cancer cells while minimizing effects on normal cells, which is critical for reducing side effects in therapeutic applications.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid powder.

Chemical Properties

  • Solubility: Soluble in organic solvents like DMSO and ethanol; limited solubility in water.

Relevant Data

The compound's stability under various pH conditions and temperatures plays a role in its application as a drug candidate. Understanding these properties helps inform formulation strategies for pharmaceutical development .

Applications

N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine has potential applications in:

  1. Anticancer Drug Development: As part of research efforts to develop novel anticancer agents targeting specific cancer cell lines.
  2. Pharmaceutical Research: Its unique structure makes it a valuable scaffold for synthesizing new derivatives with improved efficacy and safety profiles .
  3. Biological Studies: Used in studies aimed at understanding cancer mechanisms and developing targeted therapies.
Introduction to *N*-(2-Chloro-5-methoxypyrimidin-4-yl)-1*H*-indazol-6-amine in Kinase-Targeted Drug Discovery

Role of Pyrimidine-Indazole Hybrid Scaffolds in Kinase Inhibition

The pyrimidine-indazole hybrid scaffold embodied by N-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine represents a privileged chemical framework in kinase inhibitor development due to its multifaceted target engagement capabilities:

  • Bioisosteric Mimicry of Purines: The fused nitrogen heterocycles effectively mimic adenine's hydrogen-bonding topology, enabling competitive binding at ATP pockets while offering superior synthetic versatility and metabolic stability compared to purine-based structures [1]. This mimicry is critical for achieving high-affinity interactions with kinase catalytic domains.

  • Precision Substitution Tuning: Strategic substituents modulate potency and selectivity profiles:

  • The 2-chloro group on pyrimidine acts as a leaving group for nucleophilic displacement reactions with cysteine or lysine residues in covalent inhibitors [10]
  • The 5-methoxy group provides electron-donating character that influences π-stacking interactions and modulates the compound's electron distribution for optimal binding [1]
  • The indazole NH (pKa ~8.5) can participate in critical hydrogen bonds with kinase hinge regions while contributing to solubility via protonation [7]

  • Three-Dimensional Target Engagement: X-ray crystallographic studies of analogous inhibitors reveal that the pyrimidine-indazole core adopts a planar orientation in kinase binding pockets, with the indazole nitrogen (N1) forming a critical hydrogen bond to the hinge region backbone (e.g., Cys909 in JAK3) [3] [9]. The 6-amino group's vector allows for extensions into hydrophobic selectivity pockets, enabling optimization against off-target kinases.

Table 2: Functional Roles of Substituents in Pyrimidine-Indazole Hybrids

Structural FeatureElectrostatic PropertiesKinase Binding Contributions
2-Chloro PyrimidineElectron-withdrawingCovalent binding with Cys residues; Blocks H-bond donor sites
5-Methoxy PyrimidineElectron-donatingEnhances π-stacking; Modulates electron density
Indazole N1-HModerate H-bond donorH-bonds to kinase hinge region backbone
Indazole 6-AminoStrong H-bond donor/acceptorTargets allosteric pockets; Enables linker attachment

The compound's synthetic tractability enables rapid analogue generation—a key advantage evidenced by its use in developing covalent JAK3 inhibitors where the 2-chloro position is replaced with acrylamides to target Cys909 [3]. Similarly, its derivatives show promise against PIKfyve where the indazole nitrogen coordinates with catalytic residues in the lipid kinase's unique binding pocket [4] [7].

Historical Context: Evolution of PIKfyve and JAK Inhibitors

The development of N-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine analogues occurs against the backdrop of significant advances in kinase inhibitor pharmacology:

  • JAK Inhibitor Generations:
  • First-generation: Non-selective ATP-competitive inhibitors (tofacitinib, ruxolitinib) targeting multiple JAK isoforms (JAK1/2/3, TYK2) with broad anti-inflammatory effects but dose-limiting toxicities [3]
  • Second-generation: Isoform-selective agents (e.g., JAK1-selective upadacitinib, JAK3-covalent ritlecitinib) exploiting unique cysteine residues (JAK3-Cys909) or allosteric pockets (TYK2 pseudokinase domain) for improved safety [3] [9]
  • The compound's scaffold is integral to covalent inhibitors where its 2-chloro group is replaced by electrophiles (e.g., acrylamides) to form irreversible complexes with JAK3-Cys909—a strategy exemplified by ritlecitinib's binding mode (PDB: 5TOZ) [3]

  • PIKfyve Inhibitor Development:

  • Early candidates like apilimod were discovered through phenotypic screening for IL-12/23 suppression without initial target knowledge [4] [8]
  • Chemical proteomics later identified apilimod's target as the PIKfyve-Vac14-Sac3 regulatory complex, with inhibition (IC50 = 14 nM) blocking conversion of PI(3)P to PI(3,5)P2 [4] [7]
  • Despite potent biochemical activity, apilimod showed limited clinical efficacy in Crohn's disease trials, attributed to suboptimal physicochemical properties and complex feedback regulation in the PIKfyve pathway [4] [8]

Table 3: Evolution of Kinase Inhibitors Targeting JAK and PIKfyve Families

Inhibitor ClassRepresentative AgentsTarget EngagementClinical Limitations
Pan-JAK InhibitorsTofacitinib, RuxolitinibATP-competitive across JAK isoformsMyelosuppression, infections
Selective JAK InhibitorsUpadacitinib (JAK1), Fedratinib (JAK2)JH1 domain with isoform-specific residuesResidual class-wide toxicity
Covalent JAK3 InhibitorsRitlecitinibCys909 in ATP-binding pocketEmerging resistance mutations
First-gen PIKfyveApilimodBinds PIKfyve-Vac14-Sac3 complexLimited efficacy in phase II trials
Pyrimidine-Indazole HybridsSubject compound derivativesATP-competitive or allostericUnder preclinical evaluation

The subject compound occupies a strategic position in this historical continuum—its chemical template enables both ATP-competitive inhibition (leveraging conserved kinase architecture) and covalent targeting approaches (through chloro group derivatization) [2] [5]. This dual capability addresses key limitations of earlier agents by providing synthetic handles for isoform selectivity optimization and irreversible binding strategies.

Significance of Structural Uniqueness in Overcoming Clinical Limitations of Apilimod Analogues

The molecular architecture of N-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine provides distinct advantages over first-generation PIKfyve inhibitors like apilimod, addressing specific pharmacological shortcomings through rational design:

  • Enhanced Synthetic Modularity: Unlike apilimod's constrained 1,3,5-triazine core [8], the subject compound features multiple sites for rational modification:
  • Pyrimidine C2-chloro: Serves as a synthetic handle for nucleophilic aromatic substitution to introduce secondary amines, thioethers, or acrylamides for covalent targeting
  • Pyrimidine C4-amino: Enables acylations or ureations to extend into deep hydrophobic pockets
  • Indazole N1: Permits alkylation to modulate membrane permeability and pharmacokinetics
  • Indazole C3: Allows functionalization to engage auxiliary exosites [5] [10]

  • Improved Selectivity Profiles: Apilimod's clinical limitations partly stem from its inhibition of the entire PIKfyve-Vac14-Sac3 regulatory complex, disrupting PI(3,5)P2 homeostasis and causing vacuolation [4] [7]. Derivatives of the subject compound demonstrate:

  • 30-fold selective inhibition of PIKfyve over closely related PI3Ks and class III PI-kinases in biochemical assays
  • Reduced endosomal vacuolation in cellular models compared to apilimod at equipotent concentrations
  • Preservation of 40-60% residual PI(3,5)P2 synthesis—suggesting partial rather than complete pathway blockade [7]

  • Mitigation of Feedback Compensation: Apilimod's strong induction of TFEB (transcription factor EB) nuclear translocation triggers compensatory lysosomal biogenesis [4]. Hybrid analogues from the subject compound's series show:

  • 50% lower TFEB activation versus apilimod at matched concentrations
  • Sustained suppression of IL-12/23p40 in dendritic cells despite prolonged exposure
  • Synergistic effects with JAK inhibitors in cytokine suppression assays (combination index <0.7) [3] [8]

The chloro substituent's strategic value is particularly noteworthy—it serves not merely as a leaving group but as an electronic modulator that fine-tunes the pyrimidine ring's electron deficiency. This configuration enhances interactions with catalytic lysine residues (e.g., Lys779 in PIKfyve's catalytic pocket) while enabling single-step derivatization to covalent warheads. These attributes position this chemical scaffold as a versatile starting point for next-generation dual PIKfyve/JAK inhibitors that address the compensatory pathway activation observed with first-generation agents [4] [8].

Table 4: Comparative Advantages of Pyrimidine-Indazole Scaffold over Apilimod

PropertyApilimod (First-gen)N-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine Derivatives
Core Structure1,3,5-TriazinePyrimidine-Indazole hybrid
Key Modifiable SitesLimited (sterically hindered)4 positions with orthogonal reactivity
Selectivity for PIKfyve ComplexBinds regulatory complex (IC50 = 14 nM)Selective for catalytic subunit (PIKfyve IC50 = 8-50 nM)
Cellular VacuolationSevere at >100 nMMinimal below 500 nM
TFEB TranslocationStrong inductionModerate suppression
Synergy with JAK InhibitorsLimited dataDemonstrated in cytokine production models
Chemical Space for OptimizationNarrow (high ligand efficiency)Broad (fragment-like properties)

The compound's structural uniqueness—particularly the juxtaposition of hydrogen bond donors/acceptors and its balanced lipophilicity (cLogP ~2.1)—enables optimized blood-brain barrier penetration for potential neurological applications, a limitation of many existing kinase inhibitors [7]. This positions it as a privileged scaffold not merely for refining apilimod's activity, but for pioneering novel therapeutic modalities in lysosomal storage disorders, neurodegenerative conditions, and autoimmune diseases where simultaneous modulation of JAK and PIKfyve pathways offers synergistic benefits.

Properties

CAS Number

1447607-39-7

Product Name

N-(2-Chloro-5-methoxypyrimidin-4-YL)-1H-indazol-6-amine

IUPAC Name

N-(2-chloro-5-methoxypyrimidin-4-yl)-1H-indazol-6-amine

Molecular Formula

C12H10ClN5O

Molecular Weight

275.69 g/mol

InChI

InChI=1S/C12H10ClN5O/c1-19-10-6-14-12(13)17-11(10)16-8-3-2-7-5-15-18-9(7)4-8/h2-6H,1H3,(H,15,18)(H,14,16,17)

InChI Key

RFZVOZZHTZRZPA-UHFFFAOYSA-N

SMILES

COC1=CN=C(N=C1NC2=CC3=C(C=C2)C=NN3)Cl

Canonical SMILES

COC1=CN=C(N=C1NC2=CC3=C(C=C2)C=NN3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.